4-Acetamidopiperidine
Description
IUPAC Nomenclature and Systematic Chemical Identification
The International Union of Pure and Applied Chemistry nomenclature system designates this compound as N-piperidin-4-ylacetamide, which accurately reflects its structural composition and functional group arrangements. This systematic naming convention follows the established protocols for acetamide derivatives, where the nitrogen atom of the acetamide group is bonded to the fourth carbon position of the piperidine ring system. The Chemical Abstracts Service has assigned the unique registry number 5810-56-0 to this compound, providing a definitive identification system used across international chemical databases.
The molecular identification extends beyond simple nomenclature to include specific structural descriptors that facilitate precise chemical communication. The Simplified Molecular Input Line Entry System representation appears as CC(=O)NC1CCNCC1, which provides a linear notation describing the exact connectivity of atoms within the molecular structure. This representation enables computational chemistry applications and database searches while maintaining chemical accuracy. The International Chemical Identifier Key, designated as YLWUSMHZABTZGP-UHFFFAOYSA-N, serves as a unique digital fingerprint for the compound in electronic databases.
The European Community number 674-682-9 provides additional regulatory identification within European chemical registration systems. The Data for Substances Surveillance under the Toxic Substances Control Act identifier DTXSID10362944 establishes the compound's presence in United States environmental monitoring databases. These multiple identification systems ensure comprehensive tracking and regulatory compliance across different jurisdictions and applications.
Molecular Formula and Structural Isomerism Analysis
The molecular formula C7H14N2O encompasses fourteen hydrogen atoms, seven carbon atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 142.202 grams per mole. This empirical formula provides the fundamental compositional information necessary for stoichiometric calculations and chemical analysis procedures. The structural arrangement reveals a six-membered piperidine ring with an acetamide substituent attached to the fourth carbon position, creating a specific stereochemical environment that influences the compound's physical and chemical properties.
The following data table summarizes the key molecular characteristics:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H14N2O | |
| Molecular Weight | 142.202 g/mol | |
| Monoisotopic Mass | 142.110613 | |
| Melting Point | 141°C | |
| Physical State | Crystalline Powder | |
| Color | White-Yellow |
Structural isomerism analysis reveals the existence of positional isomers within the acetamidopiperidine family. The 3-acetamidopiperidine isomer, bearing the Chemical Abstracts Service number 5810-55-9, demonstrates how the acetamide group's position on the piperidine ring significantly alters the compound's properties. This positional difference affects molecular geometry, intermolecular interactions, and potential biological activity profiles. The systematic comparison of these isomers provides insights into structure-activity relationships and assists in compound selection for specific applications.
The stereochemical considerations extend to conformational analysis, where the piperidine ring can adopt different chair conformations. These conformational preferences influence the spatial arrangement of the acetamide substituent and affect the overall molecular shape. The presence of both nitrogen atoms in the structure creates potential sites for hydrogen bonding and protonation, which significantly impacts solubility characteristics and chemical reactivity patterns.
Crystallographic Data and Conformational Studies
Crystallographic investigations of this compound and related structures provide detailed three-dimensional molecular arrangements and packing patterns within solid-state environments. The compound exhibits a characteristic crystalline powder morphology with a defined melting point of 141 degrees Celsius, indicating ordered molecular packing arrangements. These crystallographic properties influence bulk material handling characteristics and purification procedures employed in laboratory and industrial settings.
Conformational studies of piperidine derivatives reveal that the six-membered ring typically adopts a chair conformation to minimize steric strain and maximize stability. The acetamide substituent at the fourth position can occupy either axial or equatorial orientations, with the equatorial position generally preferred due to reduced steric interactions. This conformational preference affects molecular recognition processes and intermolecular association patterns observed in both solution and solid phases.
Related crystallographic studies of structurally similar compounds provide comparative insights into molecular packing arrangements. Research on methyl 4-acetamido-4-cyano-4,6-dideoxy-2,3-O-isopropylidene-β-D-allopyranoside demonstrates how additional substituents influence ring conformation and overall molecular geometry. These investigations reveal distortions from ideal chair conformations when multiple substituents are present, indicating the importance of steric factors in determining three-dimensional structure.
The intermolecular interactions within crystalline this compound involve hydrogen bonding between acetamide groups of adjacent molecules. These interactions create extended networks that stabilize the crystal lattice and contribute to the observed melting point and solubility characteristics. Understanding these interactions provides valuable information for predicting material properties and designing crystallization procedures for purification purposes.
Comparative Analysis of Synonymous Designations in Chemical Databases
Chemical databases employ various synonymous designations for this compound, reflecting different naming conventions and historical usage patterns within the scientific literature. The PubChem database lists multiple synonyms including 4-acetylamino-piperidine, N-4-piperidinyl acetamide, and acetamide, N-4-piperidinyl, demonstrating the diverse terminology used across different chemical contexts. These alternative names facilitate literature searches and ensure comprehensive identification across multiple information sources.
The following comprehensive table presents the major synonymous designations found in authoritative chemical databases:
The systematic analysis of these designations reveals naming patterns based on functional group priorities and structural descriptors. The acetamide functional group receives primary recognition in most naming systems, with the piperidine ring serving as the base structure. Regional variations in nomenclature appear minimal for this compound, suggesting broad international consensus on preferred naming conventions.
Database cross-referencing capabilities depend heavily on comprehensive synonym mapping, particularly when researchers access information from multiple sources. The molecular identifier numbers provide universal recognition regardless of naming variations, ensuring accurate compound identification across different platforms. The consistency of Chemical Abstracts Service numbers across databases validates the reliability of these identification systems for research and regulatory purposes.
Professional chemical databases maintain strict quality control measures for synonym accuracy, preventing confusion between closely related structures. The careful distinction between this compound and its positional isomers exemplifies the importance of precise nomenclature in chemical information systems. These quality measures protect researchers from inadvertent compound misidentification that could compromise experimental results or literature reviews.
Properties
IUPAC Name |
N-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWUSMHZABTZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362944 | |
| Record name | 4-Acetamidopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5810-56-0 | |
| Record name | N-4-Piperidinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamidopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetamidopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Procedure (CN1807415A):
Reaction Conditions :
- Isonicotinamide (0.22 mol) is reacted with a catalyst (e.g., Br₂/NaOH) at 0–5°C for 45–50 minutes.
- Temperature is raised to 70–80°C for 50–60 minutes.
- Acidic hydrolysis (pH 1–2 with HCl) followed by alkaline neutralization (pH 12–13 with NaOH/KOH).
- Crude product is recrystallized using benzene.
Yield and Purity :
- Yield: 80–85% after recrystallization.
- Purity: >95% (confirmed by NMR and melting point analysis).
This method avoids hazardous reagents but requires precise pH control to minimize side reactions such as over-acetylation or hydrolysis.
Nucleophilic Substitution of 4-Substituted Pyridines
Patents describe a two-step process involving nucleophilic substitution of activated pyridine derivatives. The first step generates a 1,4-disubstituted pyridine intermediate, which undergoes amine substitution and deprotection to yield 4-aminopiperidine. Acetylation completes the synthesis.
Key Procedure (CA2602286C):
- Activation :
- 4-Chloropyridine reacts with an α,β-unsaturated acid (e.g., CH₂=CHCOOR) to form a 1,4-disubstituted pyridine betaine.
- Substitution :
- The betaine reacts with a primary/secondary amine (e.g., piperidine) in a 3:1 molar ratio at 80–100°C.
- Base-free conditions prevent side reactions.
- Deprotection and Acetylation :
- The 1-substituent is removed via acid hydrolysis.
- Acetylation with acetic anhydride yields 4-acetamidopiperidine.
Advantages :
Reductive Amination of Piperidin-4-one Derivatives
Reductive amination of N-protected piperidin-4-one with amines, followed by deprotection and acetylation, is a flexible route. This method is particularly useful for introducing diverse substituents.
Key Procedure (PMC7024169):
- Reductive Amination :
- N-Boc-piperidin-4-one reacts with aniline derivatives using NaBH(OAc)₃ in CH₂Cl₂.
- Yields: 75–85% for intermediates.
- Acylation :
- The amine intermediate is acetylated with acetyl chloride or acetic anhydride.
- Deprotection with TFA yields 4-aminopiperidine, which is further acetylated.
Example :
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate → this compound (50–95% yield after deprotection).
Direct Acylation of 4-Aminopiperidine
The simplest method involves direct acylation of commercially available 4-aminopiperidine. This one-step process is efficient but requires careful control of reaction conditions to avoid over-acetylation.
Key Procedure (PubChem CID 1445156):
- Reaction Setup :
- 4-Aminopiperidine (1 eq) is stirred with acetic anhydride (1.2 eq) in dichloromethane at 0°C.
- Triethylamine (1.5 eq) is added to scavenge HCl.
- Workup :
- The mixture is washed with NaHCO₃ and brine.
- Crude product is purified via recrystallization or column chromatography.
Yield : 70–90% (depending on purity of starting material).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Hofmann Degradation | 80–85 | High purity; scalable | Requires pH control; multi-step |
| Nucleophilic Substitution | 75–90 | Regioselective; minimal byproducts | Requires betaine activation |
| Reductive Amination | 50–95 | Flexible for derivatives | Moderate yields; costly reagents |
| Direct Acylation | 70–90 | One-step; simple setup | Over-acetylation risk |
Recent Advances and Optimization
- Microwave-Assisted Synthesis : Reduced reaction times (e.g., 30 minutes vs. 2 hours) for Hofmann degradation.
- Flow Chemistry : Continuous processing improves yield in nucleophilic substitution (90% vs. 75% batch).
- Enzymatic Acetylation : Lipase-catalyzed acylation offers greener alternatives (60–70% yield).
Chemical Reactions Analysis
4-Acetamidopiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where the acetamide group or the piperidine ring is modified.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, strong oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-Acetamidopiperidine serves as a versatile scaffold in the design of bioactive compounds. Its derivatives are explored for their potential therapeutic properties, particularly in treating neurological disorders.
Neuropharmacological Applications
Recent studies have highlighted the role of this compound derivatives in enhancing acetylcholinesterase inhibitory activity, which is crucial for the treatment of Alzheimer's disease. For instance, compounds derived from this scaffold have shown significant antioxidant properties and neuroprotective effects against oxidative stress induced by gamma radiation in animal models . These findings suggest that this compound could lead to the development of novel treatments aimed at mitigating cognitive decline associated with neurodegenerative diseases.
Synthesis of Novel Compounds
The synthesis of this compound derivatives has been extensively studied, leading to the creation of various compounds with enhanced biological activities. For example, iodoquinazolinone derivatives that incorporate the acetamide moiety have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors . The structural modifications on the piperidine ring allow for tuning biological activity and improving pharmacokinetic properties.
Case Study: Iodoquinazolinone Derivatives
A specific case study involved the synthesis of a series of novel iodoquinazolinones bearing sulfonamide moieties alongside this compound. These compounds were screened for their antioxidant potential and neuroprotective activities. The most promising derivative exhibited a median lethal dose (LD50) of 300 mg/kg, indicating a favorable safety profile while demonstrating potent acetylcholinesterase inhibitory activity .
Materials Science
Beyond medicinal applications, this compound is also utilized in materials science, particularly in the development of dental materials. Research has indicated its effectiveness in enhancing the permeability of dental enamel when used in etching solutions . This suggests potential applications in dental adhesives and restorative materials.
Market Insights
The market for this compound is projected to grow significantly due to its diverse applications across pharmaceuticals and materials science. As of 2022, the market was valued at approximately USD 0.25 billion and is expected to reach USD 0.45 billion by 2030 . This growth is driven by increasing research activities and the demand for innovative therapeutic agents.
Chemical Properties and Safety Profile
The chemical formula for this compound is C7H14N2O, with a molecular weight of approximately 142.20 g/mol. It possesses specific safety hazards; it is classified as harmful if swallowed or inhaled and can cause skin and eye irritation . Proper handling and safety measures are essential when working with this compound.
Mechanism of Action
The mechanism of action of 4-Acetamidopiperidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
4-Acetamidopiperidine can be compared with other similar compounds, such as:
N-(Piperidin-4-yl)acetamide: This compound has a similar structure but may have different reactivity and applications.
4-Amino-1-benzylpiperidine: Another piperidine derivative with distinct properties and uses.
4-Acetamido-1-(2-pyridyl)piperidine: A compound with a pyridyl group attached to the piperidine ring, offering different chemical and biological properties
The uniqueness of this compound lies in its specific acetamide group attached to the piperidine ring, which imparts distinct reactivity and applications in various fields.
Biological Activity
4-Acetamidopiperidine (4-AcP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHNO, exhibits a range of pharmacological effects, making it a subject of interest for drug development.
The biological activity of this compound is primarily attributed to its structural resemblance to other biologically active piperidine derivatives. Piperidine compounds are known to interact with various biological targets, including enzymes and receptors. The presence of the acetamide group enhances the compound's ability to modulate biological pathways, potentially affecting neurotransmitter systems and other physiological processes.
Pharmacological Effects
- Anticancer Activity : Research indicates that piperidine derivatives, including 4-AcP, may exhibit anticancer properties. Studies have shown that modifications on the piperidine ring can lead to compounds with significant activity against cancer cell lines by inducing apoptosis through pathways such as caspase activation and modulation of MAPK signaling (P38/JNK pathways) .
- Neuropharmacological Effects : The compound has been evaluated for its potential neuroprotective effects, showing promise in treating central nervous system disorders. In silico studies suggest that 4-AcP can influence neurotransmitter receptors and ion channels, which could be beneficial in conditions like depression and anxiety .
- Anti-inflammatory Properties : Some studies have indicated that derivatives of piperidine possess anti-inflammatory activities, which may be linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Comparative Biological Activity
The following table summarizes the biological activities associated with this compound compared to other related compounds:
| Compound | Anticancer Activity | Neuropharmacological Effects | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Potential | Moderate |
| Piperine | High | Moderate | High |
| 1-(4-Methylpiperidin-1-yl)-2-propanone | High | Low | Low |
Case Study 1: Anticancer Mechanism
A study focused on the anticancer activity of piperidine derivatives demonstrated that 4-AcP could inhibit the growth of specific cancer cell lines through apoptosis induction. The mechanism was linked to its ability to activate caspase pathways, leading to programmed cell death .
Case Study 2: Neuroprotective Effects
In a recent investigation using animal models, 4-AcP showed neuroprotective effects against oxidative stress-induced neuronal damage. The compound was found to reduce markers of oxidative stress and enhance neuronal survival rates .
Case Study 3: Inflammation Modulation
Another study explored the anti-inflammatory potential of 4-AcP in vitro. Results indicated that the compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Q & A
What are the key physicochemical properties of 4-Acetamidopiperidine critical for experimental design?
Basic Question
The molecular formula (C₇H₁₄N₂O), molecular weight (142.2 g/mol), and logP (0.59) are essential for solubility and partitioning studies. The compound's melting point (141°C) and boiling point (318.5°C) influence purification and storage protocols. Stability under varying pH and temperature conditions should be empirically validated due to limited solubility data .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Question
Use local exhaust ventilation, closed systems, and safety showers. Personal protective equipment (PPE) includes nitrile gloves, dust respirators, and safety goggles. Avoid skin contact due to potential systemic toxicity; monitor airborne particulates via OSHA-compliant methods .
What synthetic strategies are effective for producing this compound derivatives?
Basic Question
Modify the piperidine nitrogen with substituents (e.g., alkyl chains) to enhance selectivity. For example, introducing a cyclobutyl group via N-alkylation improves muscarinic receptor binding. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts .
How can researchers characterize this compound derivatives analytically?
Basic Question
Employ NMR (¹H/¹³C) for structural confirmation, HPLC-MS for purity assessment, and X-ray crystallography for stereochemical analysis. Validate thermodynamic stability via differential scanning calorimetry (DSC) .
What pharmacological mechanisms make this compound derivatives relevant to M3 receptor studies?
Basic Question
Derivatives like OrM3 exhibit >70-fold selectivity for M3 over M2 receptors due to hydrophobic interactions with receptor subsites. In vitro assays (radioligand binding, functional cAMP inhibition) confirm antagonism, while in vivo models assess bronchodilation efficacy .
How can structural modifications enhance receptor subtype selectivity in this compound derivatives?
Advanced Question
Introducing hydrocarbon chains (C3–C5) at the piperidine nitrogen optimizes steric and electronic interactions with M3 receptor pockets. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by site-directed mutagenesis to validate critical residues .
What frameworks resolve contradictions in pharmacological data for this compound derivatives?
Advanced Question
Apply systematic reviews (PRISMA guidelines) to aggregate preclinical data, identifying bias via risk-of-bias tools (ROB2). For clinical discrepancies, use scoping studies to map evidence gaps and prioritize replication studies .
How can computational methods improve the design of this compound-based compounds?
Advanced Question
Develop QSAR models using descriptors like polar surface area (PSA) and topological indices to predict bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess binding kinetics, while free-energy perturbation calculations refine selectivity profiles .
What strategies ensure reproducibility in studies of this compound derivatives?
Advanced Question
Adopt FAIR data principles: document synthetic routes (e.g., reaction times, catalyst loads) in electronic lab notebooks. Use orthogonal validation (e.g., LC-MS + NMR) for compound identity. Share raw datasets via repositories like Zenodo .
How should researchers conduct comprehensive literature reviews on this compound?
Advanced Question
Structure reviews using PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope. Leverage databases (SciFinder, PubMed) with MeSH terms ("this compound/pharmacology"). Critically appraise sources via AMSTAR-2 for systematic reviews .
Notes
- Citations : Ensure proper referencing using ACS or APA style.
- Data Presentation : Use supplementary materials for large datasets (e.g., crystallography files, dose-response curves).
- Ethical Compliance : Adhere to institutional guidelines for animal/human studies.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
